molecular formula C36H42NO2PS B12303966 (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro

(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro

Cat. No.: B12303966
M. Wt: 583.8 g/mol
InChI Key: FXSQXRAOWAARAD-OMPOXAJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro" is a chiral phosphine-containing ligand with a xanthene backbone. Similar compounds (Evidences 6, 8, 9) are classified as sulfinamide-based ligands, often used in transition-metal-catalyzed reactions due to their electron-donating and steric-tuning capabilities .

Properties

Molecular Formula

C36H42NO2PS

Molecular Weight

583.8 g/mol

IUPAC Name

N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41?/m1/s1

InChI Key

FXSQXRAOWAARAD-OMPOXAJLSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro typically involves multiple steps, including the formation of the xanthene core, introduction of the diphenylphosphanyl group, and subsequent functionalization to achieve the final product. Common reagents used in these reactions include phosphine ligands, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphanyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while reduction can produce phosphine hydrides.

Scientific Research Applications

Chemistry

In chemistry, (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology

In biological research, the compound is investigated for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit fluorescence under certain conditions. This property makes it useful in imaging and diagnostic applications.

Medicine

In medicine, the compound’s potential as a therapeutic agent is explored, particularly in the development of drugs that target specific molecular pathways. Its unique structure allows for interactions with various biological targets, making it a candidate for drug design.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties. It is also employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. The xanthene moiety can interact with biological molecules, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Structural and Functional Insights

  • Backbone Variations : The xanthene core (9,9-dimethyl-9H-xanthen-4-yl) is conserved across all compounds, providing rigidity and π-conjugation. Substituents like 4-methoxyphenyl (Evidences 6, 9) enhance electron-donating capacity, while adamantyl groups () introduce steric bulk for selective metal coordination .
  • Stereochemical Complexity : The target compound’s (Rs)-N and (S)-configured centers contrast with the (R,R) or [S(R)] configurations in analogs, which are critical for enantioselectivity in catalytic processes .

Physicochemical and Stability Comparisons

  • Molecular Weight : The target compound’s molecular weight is expected to align with analogs (~540–675 g/mol), influencing solubility and diffusion properties in reaction media.
  • Stability : Sulfinamide analogs require argon storage () or dark conditions (), suggesting sensitivity to oxidation and photodegradation. The target compound’s stability remains uncharacterized but may share similar vulnerabilities due to the diphenylphosphanyl group .

Biological Activity

Overview of the Compound

  • Molecular Formula : C36H42NO2PSC_{36}H_{42}NO_2PS
  • Molecular Weight : 583.8 g/mol
  • Structure : Contains a diphenylphosphanyl group and a xanthene moiety, which contribute to its unique chemical and biological properties.

The compound is primarily used as a ligand in coordination chemistry , forming complexes with transition metals. These complexes are studied for their catalytic and biological properties.

1. Fluorescent Properties

The xanthene moiety in the compound exhibits fluorescence under certain conditions, making it useful in biological imaging and diagnostics. This property is particularly relevant for:

  • Cellular imaging : The compound can bind to specific cellular structures, enabling high-resolution imaging.
  • Fluorescent probes : It is explored for its potential in tracking molecular interactions within cells.

2. Catalytic Applications in Biological Systems

The diphenylphosphanyl group allows the compound to form stable complexes with metals such as palladium, platinum, and rhodium. These metal complexes are investigated for:

  • Enzyme mimicry : Acting as catalysts in biologically relevant reactions.
  • Drug development : Facilitating reactions that produce bioactive molecules.

3. Potential Therapeutic Applications

Preliminary studies suggest that the compound may interact with specific molecular pathways, making it a candidate for drug design. Its unique structure allows:

  • Targeting of enzymes or proteins involved in disease pathways.
  • Exploration as an inhibitor or activator of specific cellular processes.

The biological activity of this compound is largely derived from its ability to coordinate with metal centers and interact with biomolecules:

  • Metal Coordination : The diphenylphosphanyl group binds to transition metals, forming stable complexes that can catalyze biochemical reactions.
  • Fluorescent Interaction : The xanthene moiety interacts with cellular components, emitting fluorescence that aids in visualization.
  • Signal Modulation : The compound may influence cellular signaling pathways by binding to proteins or enzymes.

Case Study 1: Use as a Fluorescent Probe

A study demonstrated the use of the compound in imaging live cells. When introduced into a cellular environment, it localized to specific organelles, emitting fluorescence under UV light. This property was exploited to study intracellular processes such as protein trafficking.

Case Study 2: Metal Complexes in Catalysis

Research involving palladium complexes of the compound showed enhanced catalytic activity in hydrogenation reactions. These reactions are critical for synthesizing pharmaceutical intermediates.

Case Study 3: Drug Development Potential

In silico docking studies revealed that the compound could bind to active sites of certain kinases implicated in cancer progression. This suggests potential applications in developing kinase inhibitors.

Data Summary Table

Property Details
Molecular FormulaC36H42NO2PSC_{36}H_{42}NO_2PS
Molecular Weight583.8 g/mol
Key Functional GroupsDiphenylphosphanyl, xanthene
Biological ApplicationsFluorescent imaging, enzyme mimicry, drug design
Mechanism of ActionMetal coordination, fluorescence emission, protein/enzyme interaction
Example Metal ComplexesPalladium, platinum
Therapeutic PotentialKinase inhibition, enzyme modulation

Challenges and Future Directions

While promising, further research is needed to fully understand the biological activity of this compound:

  • Toxicity Studies : Comprehensive evaluation of its safety profile is required.
  • Optimization for Drug Use : Structural modifications may enhance its bioavailability and specificity.
  • Application Expansion : Beyond imaging and catalysis, its role in targeted drug delivery should be explored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.